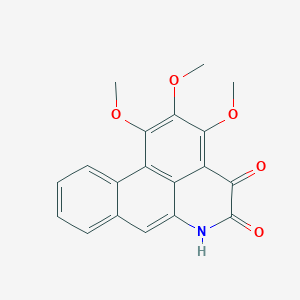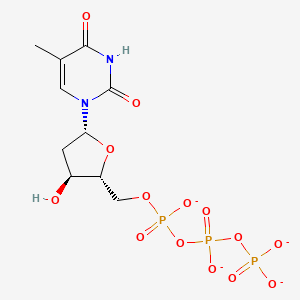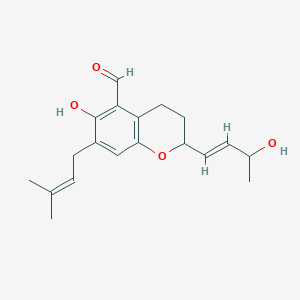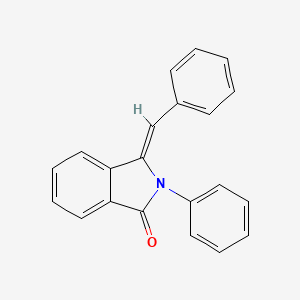
Ácido 15-hidroxi-5Z,8Z,11Z,13E-eicosatetraenoico
Descripción general
Descripción
Synthesis Analysis
15-HETE synthesis involves the oxidation of arachidonic acid by 15-lipoxygenase enzymes present in various cell types, including polymorphonuclear leukocytes and eosinophils. The enzyme introduces a hydroxyl group at the 15th carbon of arachidonic acid, creating 15-HETE with retention of the hydroxyl group at the omega 6-carbon atom. This process is influenced by factors like the presence of ionophores and the cellular hydroperoxide tone, which can stimulate the formation of 15-HETE and its derivatives, such as 5,15-diHETE, through enzymatic and non-enzymatic pathways (Petrich, Ludwig, Kühn, & Schewe, 1996).
Molecular Structure Analysis
The molecular structure of 15-HETE, characterized by its hydroxyeicosatetraenoic acid backbone with hydroxyl and epoxy groups, plays a crucial role in its biological activity. Structural studies reveal that 15-HETE can undergo various transformations, including beta-oxidation and conversion into metabolites with significant biological activity. These transformations underscore the complexity of 15-HETE's interaction with cellular mechanisms and its impact on physiological processes (Hadjiagapiou, Travers, Fertel, & Sprecher, 1990).
Chemical Reactions and Properties
15-HETE is involved in a variety of chemical reactions, including suppression of 5-lipoxygenation of arachidonic acid and modulation of receptor agonist-triggered cell activation. Its ability to inhibit certain enzymatic pathways, particularly those leading to the formation of leukotrienes, highlights its potential as a modulator of inflammatory responses. Furthermore, 15-HETE's interactions with enzymes and receptors suggest its involvement in complex signaling pathways that regulate cell function (Smith, Justen, Nidy, Sam, & Bleasdale, 1993).
Physical Properties Analysis
The physical properties of 15-HETE, including its stability, solubility, and UV absorption characteristics, are essential for understanding its behavior in biological systems. These properties affect 15-HETE's biological activity and its interaction with cellular components. Research into the synthesis and stability of 15-HETE analogs has provided insights into the role of specific structural features in its biological effects (Pfister, Klimko, & Conrow, 2016).
Chemical Properties Analysis
The chemical properties of 15-HETE, including its reactivity and the formation of derivatives, are crucial for its biological functions. It participates in various biochemical pathways, influencing processes such as inflammation, cell proliferation, and migration. The ability of 15-HETE to modulate enzyme activity and cellular responses underscores its significance in health and disease. Understanding these properties helps elucidate the mechanisms through which 15-HETE exerts its effects on cellular processes (Vanderhoek, Bryant, & Bailey, 1980).
Aplicaciones Científicas De Investigación
Regulación de la Mitogénesis de Linfocitos T
Se ha encontrado que 15-HETE regula la mitogénesis de linfocitos T . Este proceso implica la división y proliferación de linfocitos T, un tipo de glóbulo blanco que juega un papel central en la inmunidad mediada por células.
Inducción de la Inmunosupresión
Se sabe que 15-HETE induce la inmunosupresión . Esto significa que puede reducir la activación o eficacia del sistema inmunitario, lo que puede ser beneficioso en situaciones donde la respuesta inmunitaria está causando daño al cuerpo, como en enfermedades autoinmunitarias o trasplante de órganos.
Estimulación de la Migración de Células Endoteliales Capilares
Este compuesto estimula la migración de células endoteliales capilares . Estas células recubren la superficie interna de los vasos sanguíneos y linfáticos, y su migración es un paso crucial en el proceso de angiogénesis, la formación de nuevos vasos sanguíneos a partir de vasos preexistentes.
Neovascularización
15-HETE también juega un papel en la neovascularización , que es la formación natural de nuevos vasos sanguíneos, generalmente en forma de redes microvasculares funcionales, capaces de perfusión.
Regulación de la Hipertensión Pulmonar Hipobárica
Las investigaciones han descubierto que 15-HETE inducido por la hipoxia fue un mediador importante en la regulación de la hipertensión pulmonar hipóxica, incluyendo la vasoconstricción y la remodelación pulmonar .
Metabolismo en Drosophila
En estudios que involucran a Drosophila melanogaster, un sistema modelo ampliamente utilizado para herramientas genéticas, se encontró que Drosophila alimentado con dietas suplementadas con ácido eicosapentaenoico (EPA) y ácido araquidónico (ARA) producía 15-HETE . Esto sugiere que Drosophila puede poseer un sistema metabólico lipídico especial, que es diferente de los mamíferos .
Mecanismo De Acción
Target of Action
15-HETE is a major arachidonic acid metabolite produced from the 15-lipoxygenase pathway . It is known to be a potent inhibitor of 5-lipoxygenase , an enzyme that plays a crucial role in the biosynthesis of leukotrienes, a group of bioactive lipids that mediate various physiological and pathophysiological processes .
Mode of Action
15-HETE suppresses the 5-lipoxygenation of arachidonic acid in human polymorphonuclear leukocytes . This suppression of 5-lipoxygenase activity by 15-HETE results in the reduction of leukotriene production, thereby modulating inflammatory responses .
Biochemical Pathways
The biosynthesis of 15-HETE starts with the hydrolysis of polyunsaturated fatty acids (PUFA) from membrane phospholipid pool via phospholipase A2 . The free PUFA then serve as substrates for 15-lipoxygenase to form 15-HETE . This compound is involved in various biochemical pathways, including the regulation of inflammation and cell growth .
Pharmacokinetics
It is known that this compound is unstable to oxygen and direct sunlight , which may affect its bioavailability and efficacy.
Result of Action
The activation of peroxisome proliferator-activated receptor gamma (PPARgamma) by 15-HETE inhibits cell growth and induces apoptosis in some cancers . Furthermore, 15-HETE is involved in the regulation of inflammatory responses through its inhibitory effect on 5-lipoxygenase .
Action Environment
Environmental factors such as oxygen levels and exposure to sunlight can influence the action, efficacy, and stability of 15-HETE . Moreover, the diet of an organism can also affect the production of 15-HETE, as seen in a study where Drosophila fed diets supplemented with eicosapentaenoic acid (EPA) and arachidonic acid (ARA) yielded 15-HETE .
Propiedades
IUPAC Name |
(5Z,8Z,11Z,13E)-15-hydroxyicosa-5,8,11,13-tetraenoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O3/c1-2-3-13-16-19(21)17-14-11-9-7-5-4-6-8-10-12-15-18-20(22)23/h4-5,8-11,14,17,19,21H,2-3,6-7,12-13,15-16,18H2,1H3,(H,22,23)/b5-4-,10-8-,11-9-,17-14+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSFATNQSLKRBCI-USWFWKISSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC=CCC=CCC=CCCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC(/C=C/C=C\C/C=C\C/C=C\CCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
71030-36-9 | |
| Record name | 15-HETE | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=71030-36-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



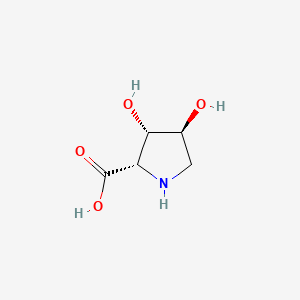
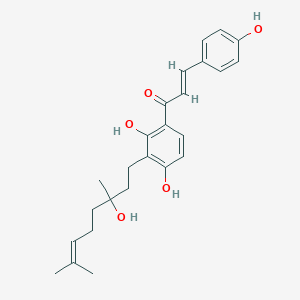
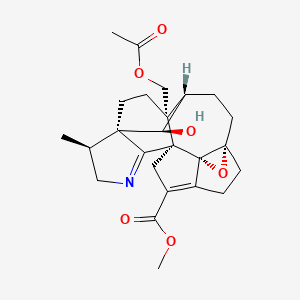
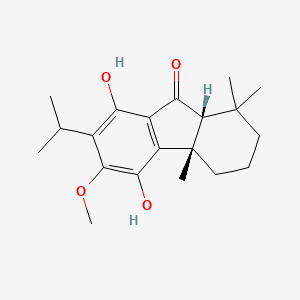
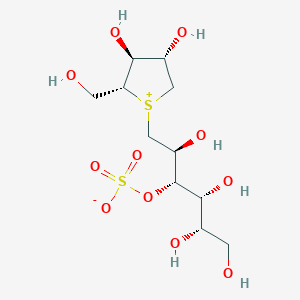
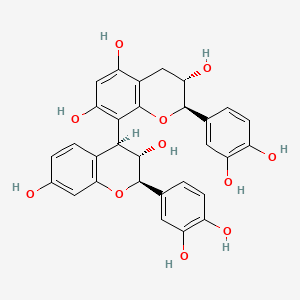
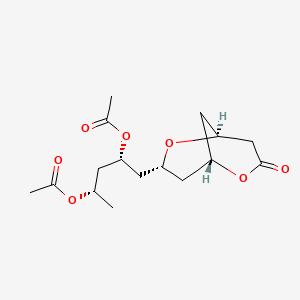
![2,2,7,7,9,9-hexamethyl-10-oxido-8H-pyrano[2,3-b]carbazol-10-ium](/img/structure/B1243567.png)
